
Diethyl 2-fluoro-2-nitropentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-fluoro-2-nitropentanedioate is an organic compound that contains both fluorine and nitro functional groups It is a derivative of pentanedioic acid, with two ethyl ester groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-fluoro-2-nitropentanedioate typically involves the fluorination of diethyl malonate. One common method is the direct fluorination using fluorine gas, which is catalyzed by copper nitrate. This process is optimized to ensure high selectivity and yield .
Industrial Production Methods
For large-scale industrial production, the Halex process is often employed. This involves the halogen exchange reaction where a chlorine atom in a precursor compound is replaced by a fluorine atom. This method is cost-effective and suitable for producing large quantities of fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-fluoro-2-nitropentanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Ester Hydrolysis: The products are diethyl 2-fluoro-2-nitropentanedioic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-fluoro-2-nitropentanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 2-fluoro-2-nitropentanedioate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and enhancing stability . The nitro group can also participate in redox reactions, affecting the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Diethyl 2-n
Diethyl 2-fluoromalonate: Similar structure but lacks the nitro group.
Eigenschaften
CAS-Nummer |
110683-78-8 |
|---|---|
Molekularformel |
C9H14FNO6 |
Molekulargewicht |
251.21 g/mol |
IUPAC-Name |
diethyl 2-fluoro-2-nitropentanedioate |
InChI |
InChI=1S/C9H14FNO6/c1-3-16-7(12)5-6-9(10,11(14)15)8(13)17-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OYZVMGCSIBOMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


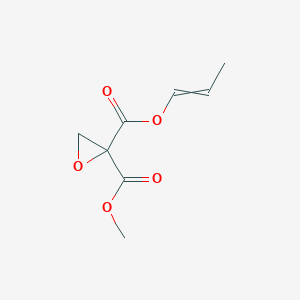
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
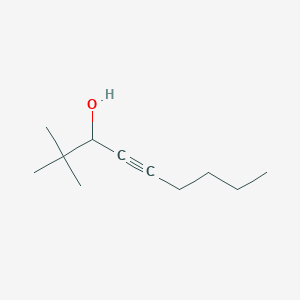
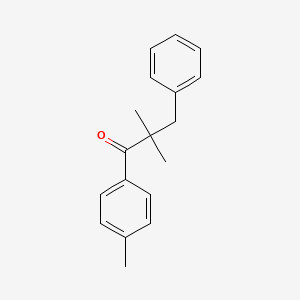
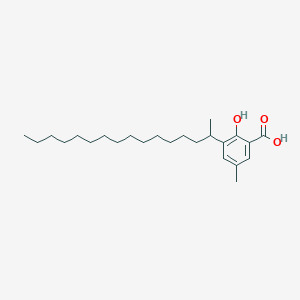
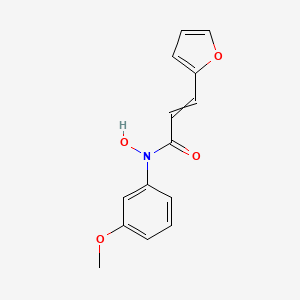
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
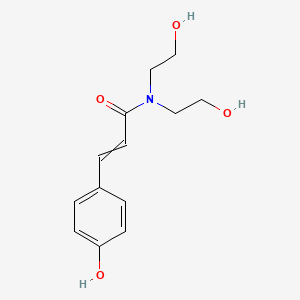
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

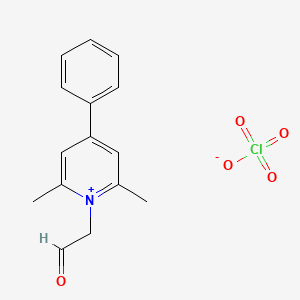
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
